Impact of N-Benzyl Substitution on Anticancer Activity: Comparison with N-Methyl Analog
The presence of N-benzyl groups in 1,3-Dibenzyl-2-(2-thienyl)imidazolidine is critical for its biological activity. In a study of 1,3-dibenzyl-2-aryl imidazolidines as Hsp90 inhibitors, replacement of the N-benzyl groups with smaller substituents such as phenyl, ethyl, or methyl groups led to a significant decrease in anticancer activity [1]. This SAR finding indicates that the specific N-benzyl substitution is a key driver of potency, differentiating this compound from simpler, commercially available N-methyl analogs like 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS 104208-13-1).
| Evidence Dimension | Anticancer Activity (Anti-proliferation) |
|---|---|
| Target Compound Data | Active; N-benzyl groups essential for activity |
| Comparator Or Baseline | 1,3-Dibenzyl-2-aryl imidazolidines with N-phenyl, N-ethyl, or N-methyl substitution |
| Quantified Difference | Significant decrease in anticancer activity for all non-benzyl N-substituents |
| Conditions | SAR study based on anti-proliferative assays against MCF-7 and A549 cancer cell lines |
Why This Matters
This evidence demonstrates that the N-benzyl substitution pattern is non-negotiable for maintaining the desired biological activity, preventing the use of cheaper or more readily available N-alkyl imidazolidines as substitutes in research or drug development.
- [1] Liu, Y.; Liu, X.; Li, L.; Dai, R.; Shi, M.; Xue, H.; Liu, Y.; Wang, H. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. *Molecules* **2019**, *24*, 2105. View Source
